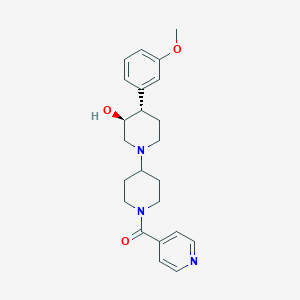

![molecular formula C21H23N5O2 B4533782 4-(2-{1-[4-(1H-tetrazol-1-yl)benzoyl]piperidin-2-yl}ethyl)phenol](/img/structure/B4533782.png)

4-(2-{1-[4-(1H-tetrazol-1-yl)benzoyl]piperidin-2-yl}ethyl)phenol

Overview

Description

Synthesis Analysis

The synthesis of compounds related to "4-(2-{1-[4-(1H-tetrazol-1-yl)benzoyl]piperidin-2-yl}ethyl)phenol" often involves complex reactions that yield molecules with significant biological activity. For example, research on similar compounds has demonstrated the use of multi-step reactions involving ethene-1,1,2,2,-tetra-yl-tetra methylene tetra bromide and various phenols, showcasing the intricate processes required to synthesize such complex molecules (Shun-jun, 2010).

Molecular Structure Analysis

The molecular structure of compounds akin to "4-(2-{1-[4-(1H-tetrazol-1-yl)benzoyl]piperidin-2-yl}ethyl)phenol" is often elucidated using techniques such as X-ray crystallography. Studies reveal that these molecules can crystallize in various space groups, displaying intermolecular interactions like hydrogen bonds which significantly affect their molecular arrangement and stability (Kuleshova & Khrustalev, 2000).

Chemical Reactions and Properties

The chemical reactivity and properties of such compounds are influenced by their functional groups. For instance, the presence of a tetrazole ring imparts certain nucleophilic substitution capabilities, while the phenol component may engage in electrophilic aromatic substitution reactions. Research on similar molecules highlights their potential to undergo diverse chemical transformations, leading to a wide range of derivatives with varying properties (Rajkumar, Kamaraj, & Krishnasamy, 2014).

Physical Properties Analysis

The physical properties of "4-(2-{1-[4-(1H-tetrazol-1-yl)benzoyl]piperidin-2-yl}ethyl)phenol" derivatives, such as solubility, melting point, and crystalline structure, are critical for their application in various domains. Studies on related compounds demonstrate that their physical characteristics can vary widely, depending on the nature of substituents and the molecular framework. These properties are essential for determining the compound's suitability for specific applications (Mudsainiyan & Jassal, 2016).

Scientific Research Applications

Electrochemical and Quantum Chemical Studies

Research has shown that synthesized benzimidazole derivatives, including compounds with structural similarities to 4-(2-{1-[4-(1H-tetrazol-1-yl)benzoyl]piperidin-2-yl}ethyl)phenol, demonstrate significant inhibitory action on the corrosion of N80 steel in hydrochloric acid solutions. These studies use a combination of weight loss measurement, potentiodynamic polarization, electrochemical impedance spectroscopy (EIS), and quantum chemical calculations, highlighting the potential application of such compounds in corrosion inhibition. The effectiveness of these inhibitors suggests their utility in protecting industrial metals against acidic corrosion, with implications for extending the lifespan of metal components in various industries (Yadav et al., 2016).

Galactose Oxidase Model Studies

A study focused on a Cu(II)–phenoxyl radical complex derived from a Cu(II)–phenolate complex presents a new model for galactose oxidase. This research involves synthesizing a complex with an N3O type tetradentate ligand, which, under certain conditions, exhibits a reduction of Cu(II) centers accompanied by the ligand's oxidation. Such findings are crucial for understanding the enzymatic mechanisms of galactose oxidase and could influence the development of biomimetic catalysts used in the synthesis of complex molecules (Debnath et al., 2013).

Inhibition of Human Carbonic Anhydrase Isoforms

Research into benzimidazole-containing phenolic Mannich bases, structurally related to 4-(2-{1-[4-(1H-tetrazol-1-yl)benzoyl]piperidin-2-yl}ethyl)phenol, demonstrates moderate inhibitory effects on human carbonic anhydrase isoforms hCA I and II. These findings indicate potential medical applications, specifically in the design of inhibitors targeting carbonic anhydrase enzymes for therapeutic purposes, such as in the treatment of glaucoma, epilepsy, and altitude sickness (Gul et al., 2016).

Antimicrobial and Antibacterial Studies

A study on the synthesis, spectral analysis, and anti-bacterial activity of N-substituted derivatives of a compound structurally related to 4-(2-{1-[4-(1H-tetrazol-1-yl)benzoyl]piperidin-2-yl}ethyl)phenol highlighted the potential for these compounds to exhibit moderate to significant antimicrobial activity. Such research is vital for developing new antimicrobial agents to combat resistant strains of bacteria, suggesting the broader pharmaceutical applicability of these compounds in developing treatments for bacterial infections (Khalid et al., 2016).

properties

IUPAC Name |

[2-[2-(4-hydroxyphenyl)ethyl]piperidin-1-yl]-[4-(tetrazol-1-yl)phenyl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N5O2/c27-20-12-5-16(6-13-20)4-9-18-3-1-2-14-25(18)21(28)17-7-10-19(11-8-17)26-15-22-23-24-26/h5-8,10-13,15,18,27H,1-4,9,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGERZEQZZJOHNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)CCC2=CC=C(C=C2)O)C(=O)C3=CC=C(C=C3)N4C=NN=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-[(4-benzoylpiperazin-1-yl)carbonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B4533716.png)

![({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)(4-pyridinylmethyl)amine](/img/structure/B4533718.png)

![(3S*,4S*)-4-(3-methoxyphenyl)-1-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}piperidin-3-ol](/img/structure/B4533723.png)

![(4-methoxy-3,5-dimethylphenyl)[1-(tetrahydro-2H-thiopyran-4-yl)-3-piperidinyl]methanone](/img/structure/B4533734.png)

![N-(4-fluorobenzyl)-N-methyl-2-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B4533751.png)

![2-{2-[(1R*,5S*)-3-hydroxy-8-azabicyclo[3.2.1]oct-8-yl]-2-oxoethyl}-4-phenyl-1(2H)-phthalazinone](/img/structure/B4533759.png)

![N-[3-(2-pyridinyl)propyl]-6-{[(1R*,2S*,4S*)-spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-5-en-2-ylmethyl]amino}nicotinamide](/img/structure/B4533767.png)

![N-{[2-(diethylamino)-3-pyridinyl]methyl}-6-methylnicotinamide](/img/structure/B4533774.png)

![1-(2-methoxypyrimidin-5-yl)-N-methyl-N-[(3-methyl-2-thienyl)methyl]methanamine](/img/structure/B4533790.png)

![N-{4-[2-(allylamino)-2-oxoethyl]phenyl}butanamide](/img/structure/B4533796.png)

![1'-(2-methylbenzyl)-N-[2-(methylthio)ethyl]-1,4'-bipiperidine-4-carboxamide](/img/structure/B4533808.png)